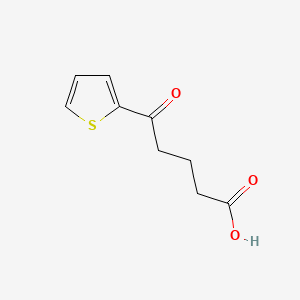

5-Oxo-5-(2-thienyl)valeric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-5-thiophen-2-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-7(3-1-5-9(11)12)8-4-2-6-13-8/h2,4,6H,1,3,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQMRVFOHNXKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292130 | |

| Record name | 5-Oxo-5-(2-thienyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22971-62-6 | |

| Record name | 22971-62-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxo-5-(2-thienyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 5-Oxo-5-(2-thienyl)valeric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Oxo-5-(2-thienyl)valeric acid. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document presents available quantitative data in structured tables, details a plausible experimental protocol for its synthesis, and includes visualizations for the synthetic pathway and a general metabolic pathway for thiophene-containing compounds.

Chemical and Physical Properties

This compound, also known as 4-(2-thenoyl)butanoic acid, is a keto-acid containing a thiophene ring. Its chemical structure combines the functionalities of a carboxylic acid and a ketone, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 22971-62-6 | [1] |

| Molecular Formula | C₉H₁₀O₃S | [1] |

| Molecular Weight | 198.24 g/mol | [2] |

| IUPAC Name | 5-oxo-5-(thiophen-2-yl)pentanoic acid | [3] |

| SMILES | O=C(CCCC(=O)C1=CC=CS1)O | [1] |

| Storage | 2-8°C, protect from light | Chemical Supplier Data |

Table 2: Experimental and Predicted Physical Properties

| Property | Value | Type | Source |

| Melting Point | 94-97 °C | Experimental | Chemical Supplier Data |

| Boiling Point | 407.8 ± 25.0 °C | Predicted | Chemical Supplier Data |

| Density | 1.282 ± 0.06 g/cm³ | Predicted | Chemical Supplier Data |

| pKa | 4.59 ± 0.10 | Predicted | Chemical Supplier Data |

Spectral Data

Detailed spectral data for this compound is available on specialized databases such as SpectraBase, which indicates the availability of NMR and FTIR spectra.[4] Below is a summary of expected spectral characteristics based on its chemical structure.

Table 3: Predicted Spectral Data

| Spectrum Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the three protons on the thiophene ring (in the aromatic region, ~7-8 ppm), and signals for the six protons of the aliphatic chain (in the upfield region, ~2-3 ppm), with the methylene group adjacent to the ketone being the most deshielded. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Carbonyl carbons of the ketone and carboxylic acid would be in the range of 170-200 ppm. Four signals for the thiophene ring carbons would appear in the aromatic region (~125-145 ppm). Three signals for the aliphatic carbons would be in the upfield region (~20-40 ppm).[4] |

| IR Spectroscopy | A broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). A sharp, strong absorption for the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹). A sharp, strong absorption for the C=O stretch of the ketone (~1660-1680 cm⁻¹). C-H stretching bands for the thiophene ring (>3000 cm⁻¹) and the aliphatic chain (<3000 cm⁻¹). C=C stretching bands for the thiophene ring (~1400-1500 cm⁻¹).[5] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 198. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the aliphatic chain.[6] |

Experimental Protocols: Synthesis

A common and plausible method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with glutaric anhydride.[7][8] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Detailed Method for Friedel-Crafts Acylation:

-

Materials: Thiophene, Glutaric Anhydride, Aluminum Chloride (anhydrous), Dichloromethane (anhydrous), Hydrochloric Acid (concentrated), Ice, Sodium Bicarbonate solution (saturated), Sodium Sulfate (anhydrous), Diethyl Ether.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.

-

After the addition is complete, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

-

Once the addition of thiophene is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction can be monitored by Thin Layer Chromatography).

-

After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any unreacted glutaric acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes).

-

Biological Activity and Metabolism

As of the latest available data, there are no specific studies detailing the biological activity or the mechanism of action of this compound. However, compounds containing a thiophene moiety are known to undergo metabolic activation.

The metabolism of many thiophene-containing drugs is mediated by cytochrome P450 enzymes.[9][10][11] This can lead to the formation of reactive metabolites such as thiophene S-oxides and thiophene epoxides, which have been implicated in drug-induced toxicities.[9][10][11] The presence of alternative, less toxic metabolic pathways and effective detoxification mechanisms can mitigate this risk.[9][10]

Visualizations

Diagram 1: Synthesis of this compound via Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation synthesis workflow.

Diagram 2: General Metabolic Pathway of Thiophene-Containing Compounds

Caption: General metabolic activation of thiophenes.

References

- 1. This compound | CAS 22971-62-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | #4115c | Rieke Metals Products & Services [riekemetals.com]

- 3. 5-Oxo-5-(thiophen-2-yl)pentanoic acid-Molbase [molbase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Oxo-5-(2-thienyl)valeric Acid: Molecular Characteristics, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Oxo-5-(2-thienyl)valeric acid, a thiophene-containing organic compound. The document details its molecular structure and weight, summarizes its key physicochemical properties, and explores its known biological activity as a biotin antagonist. A detailed, hypothetical experimental protocol is provided for researchers interested in investigating its mechanism of action. This guide serves as a foundational resource for scientists in drug discovery and metabolic research.

Molecular Structure and Properties

This compound is a carboxylic acid featuring a five-carbon chain with a terminal thiophene ring attached via a ketone group. The presence of both a carboxylic acid and a ketone functional group, along with the heterocyclic thiophene ring, makes it a molecule of interest for potential biological and chemical applications.

Molecular Structure

The chemical structure of this compound is represented by the following diagram:

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃S | |

| Molecular Weight | 198.24 g/mol | [1] |

| CAS Number | 22971-62-6 | |

| SMILES | C1=CSC(=C1)C(=O)CCCC(=O)O | |

| IUPAC Name | 5-oxo-5-(thiophen-2-yl)pentanoic acid |

Biological Activity: Biotin Antagonism

Research has identified this compound as an antagonist of biotin. It has been shown to inhibit the growth of the biotin-synthesizing yeast, Rhodotorula glutinis. This inhibitory effect can be reversed by the addition of biotin to the growth medium, indicating a competitive or related mechanism of antagonism. Further studies have suggested that this compound likely acts as an inhibitor of biotin biosynthesis.

The logical workflow for the antagonistic action of this compound can be visualized as follows:

Caption: Logical diagram of the inhibitory effect of this compound on the biotin biosynthesis pathway.

Experimental Protocols

To further investigate the biotin antagonistic properties of this compound, the following detailed experimental protocol is proposed. This protocol is designed to assess the compound's inhibitory effect on a biotin-auxotrophic strain of Escherichia coli.

Determination of Minimum Inhibitory Concentration (MIC) and Reversal Assay

Objective: To determine the minimum concentration of this compound that inhibits the growth of a biotin-auxotrophic E. coli strain and to confirm that this inhibition is reversible by the addition of exogenous biotin.

Materials:

-

Biotin-auxotrophic E. coli strain (e.g., K-12 strain with a bio gene deletion)

-

Luria-Bertani (LB) broth, biotin-free

-

This compound (powder)

-

D-Biotin (powder)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microplates

-

Incubator shaker

-

Microplate reader (600 nm)

-

Sterile culture tubes and pipettes

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Prepare a 1 mM stock solution of D-Biotin in sterile deionized water.

-

Filter-sterilize both stock solutions through a 0.22 µm syringe filter.

-

-

Inoculum Preparation:

-

Inoculate a single colony of the biotin-auxotrophic E. coli strain into 5 mL of LB broth supplemented with a non-limiting concentration of biotin (e.g., 1 µM).

-

Incubate overnight at 37°C with shaking (200 rpm).

-

The following day, dilute the overnight culture 1:100 in fresh, biotin-free LB broth.

-

-

MIC Assay Setup:

-

In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in biotin-free LB broth to achieve a range of concentrations (e.g., from 10 mM down to 19.5 µM).

-

Add 100 µL of the diluted E. coli inoculum to each well.

-

Include a positive control (no inhibitor) and a negative control (no bacteria).

-

The final volume in each well should be 200 µL.

-

-

Reversal Assay Setup:

-

In a separate 96-well microplate, add a fixed, inhibitory concentration of this compound (determined from the MIC assay, e.g., 2x MIC) to all wells.

-

Perform a two-fold serial dilution of the D-Biotin stock solution in these wells to achieve a range of biotin concentrations (e.g., from 100 µM down to 0.195 µM).

-

Add 100 µL of the diluted E. coli inoculum to each well.

-

Include controls with only the inhibitor and no biotin, and with neither inhibitor nor biotin.

-

-

Incubation and Data Collection:

-

Incubate both microplates at 37°C for 18-24 hours with shaking.

-

Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of this compound that results in no visible bacterial growth (OD₆₀₀ < 0.05).

-

For the reversal assay, plot the OD₆₀₀ values against the concentration of D-Biotin to visualize the restoration of bacterial growth.

-

Conclusion

This compound presents an interesting case for researchers in the fields of microbiology, biochemistry, and drug development due to its demonstrated activity as a biotin antagonist. The well-defined molecular structure and the availability of synthetic routes make it an accessible compound for further investigation. The provided experimental protocol offers a starting point for elucidating its precise mechanism of action and exploring its potential as a lead compound for the development of novel antimicrobial agents or as a chemical probe to study biotin metabolism. Further research into its specificity, toxicity, and in vivo efficacy is warranted.

References

An In-Depth Technical Guide to 5-Oxo-5-(2-thienyl)valeric acid (CAS 22971-62-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Oxo-5-(2-thienyl)valeric acid (CAS Number: 22971-62-6), a molecule of interest for its biological activity as a biotin antagonist. This document consolidates its chemical and physical properties, outlines a detailed synthesis protocol, and presents its known mechanism of action with a focus on the inhibition of biotin biosynthesis. Experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is a derivative of valeric acid containing a thiophene ring. Its chemical structure and key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 22971-62-6 | |

| Molecular Formula | C₉H₁₀O₃S | |

| Molecular Weight | 198.24 g/mol | |

| IUPAC Name | 5-oxo-5-(thiophen-2-yl)pentanoic acid | |

| Synonyms | 4-(2-Thenoyl)butyric acid | |

| Appearance | Powder | |

| SMILES | O=C(CCCC(=O)O)c1cccs1 | |

| InChI | InChI=1S/C9H10O3S/c10-8(12)4-2-3-7(11)9-5-1-6-13-9/h1,5-6H,2-4H2,(H,10,12) |

Synthesis

A plausible and efficient method for the synthesis of this compound is through the Friedel-Crafts acylation of thiophene with glutaric anhydride. This electrophilic aromatic substitution reaction is a well-established method for forming carbon-carbon bonds to aromatic rings.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Thiophene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Acylium Ion Formation: Dissolve glutaric anhydride in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath). The formation of the acylium ion electrophile will occur.

-

Electrophilic Aromatic Substitution: To the reaction mixture, add thiophene dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

-

Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow and careful addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The primary documented biological activity of this compound is its function as a biotin antagonist. It has been shown to inhibit the growth of the yeast Rhodotorula glutinis, an organism that can synthesize its own biotin.

Inhibition of Biotin Biosynthesis

The antagonistic effect of this compound on biotin is evidenced by the reversal of its growth-inhibitory effects upon the addition of biotin to the culture medium. Further investigation into the specific site of inhibition within the biotin biosynthesis pathway revealed that the supplementation of dethiobiotin and 7,8-diaminopelargonic acid also reversed the inhibition. However, earlier precursors in the pathway, such as pimelic acid and 7-keto-8-aminopelargonic acid, did not rescue the yeast from the inhibitory effects of the compound. This suggests that this compound acts as an inhibitor at a late stage of the biotin biosynthesis pathway, likely targeting the conversion of 7,8-diaminopelargonic acid to dethiobiotin or the subsequent conversion to biotin.

Caption: Proposed inhibition site of this compound in the biotin biosynthesis pathway.

Experimental Protocol: Biotin Antagonism Assay

Materials:

-

Rhodotorula glutinis culture

-

Yeast extract peptone dextrose (YPD) broth or a defined minimal medium for yeast growth

-

This compound stock solution (dissolved in a suitable solvent like DMSO, sterilized by filtration)

-

Biotin, dethiobiotin, 7,8-diaminopelargonic acid, 7-keto-8-aminopelargonic acid, and pimelic acid stock solutions (sterilized)

-

Sterile culture tubes or microplates

-

Incubator

-

Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

-

Culture Preparation: Inoculate a starter culture of Rhodotorula glutinis in YPD broth and grow overnight at an appropriate temperature (e.g., 28-30 °C) with shaking.

-

Assay Setup: Prepare a series of sterile culture tubes or microplate wells containing fresh minimal medium.

-

Inhibitor Addition: Add varying concentrations of this compound to the test wells. Include a solvent control (containing the same amount of solvent used for the inhibitor stock).

-

Rescue Experiment: To a subset of the wells containing the inhibitor, add the different biotin precursors (biotin, dethiobiotin, 7,8-diaminopelargonic acid, 7-keto-8-aminopelargonic acid, and pimelic acid) at a concentration sufficient to support growth.

-

Inoculation: Inoculate all wells with a standardized dilution of the overnight Rhodotorula glutinis culture to a starting OD₆₀₀ of approximately 0.05.

-

Incubation: Incubate the cultures at the optimal growth temperature with shaking for 24-48 hours.

-

Growth Measurement: Measure the optical density (OD₆₀₀) of the cultures at regular intervals to monitor growth.

-

Data Analysis: Compare the growth curves of the cultures treated with the inhibitor alone to those supplemented with the various biotin precursors. A reversal of growth inhibition in the presence of a specific precursor indicates that the inhibitor acts on a step in the biosynthetic pathway prior to that precursor.

Spectroscopic Data

Detailed NMR and IR spectral data for this compound are available through subscription-based databases. Based on its chemical structure, the following characteristic spectral features are expected:

-

¹H NMR: Signals corresponding to the protons on the thiophene ring (in the aromatic region), methylene protons of the valeric acid chain (aliphatic region), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the carbonyl carbons of the ketone and carboxylic acid, carbons of the thiophene ring, and the methylene carbons of the aliphatic chain.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretches for the ketone and carboxylic acid, and C-S stretching of the thiophene ring.

Safety and Handling

This compound is known to cause skin and eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with defined biological activity as a biotin antagonist. Its synthesis via Friedel-Crafts acylation is straightforward, and its mechanism of action provides a clear target for further investigation. This technical guide offers a foundational resource for researchers interested in exploring the potential applications of this molecule in areas such as antimicrobial drug development or as a chemical probe to study biotin metabolism. Further studies are warranted to fully elucidate its inhibitory profile and explore its effects on other biological systems.

An In-depth Technical Guide to the Solubility of 5-Oxo-5-(2-thienyl)valeric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Oxo-5-(2-thienyl)valeric acid. Due to the limited availability of specific experimental data in peer-reviewed literature, this document outlines predicted solubility based on the compound's structural features and provides detailed experimental protocols for its quantitative determination.

Predicted Solubility Profile

This compound is a molecule incorporating a carboxylic acid, a ketone, and a thiophene ring. This combination of functional groups dictates its solubility in various common laboratory solvents. The carboxylic acid moiety provides a polar, protic group capable of hydrogen bonding, while the thiophene ring and the valeric acid chain introduce nonpolar characteristics.

The principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar organic solvents and limited solubility in nonpolar solvents. Carboxylic acids with five or more carbons generally have reduced solubility in water.[1][2] The presence of the thiophene ring, which is itself sparingly soluble in water, further contributes to the hydrophobic nature of the molecule.[3][4] However, in alkaline aqueous solutions, the carboxylic acid will be deprotonated to form a highly soluble salt.[2][5]

The predicted solubility of this compound in a range of common solvents is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The molecule contains a polar carboxylic acid group capable of hydrogen bonding, but the overall hydrophobicity from the carbon chain and thiophene ring limits solubility. Carboxylic acids with more than four carbons tend to have low water solubility.[6][7] |

| Methanol, Ethanol | Soluble | These polar protic solvents can engage in hydrogen bonding with the carboxylic acid and interact favorably with the polar ketone group. | |

| Polar Aprotic | DMSO, Acetone | Soluble | These solvents are polar and can interact with the polar functional groups of the molecule through dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Insoluble | The nonpolar nature of these solvents is not conducive to solvating the polar carboxylic acid and ketone functional groups. |

| Aqueous Base | 5% Sodium Hydroxide | Soluble | The carboxylic acid will be deprotonated by the base to form a sodium carboxylate salt, which is ionic and therefore highly soluble in water.[2] |

| Aqueous Acid | 5% Hydrochloric Acid | Sparingly Soluble | In an acidic solution, the carboxylic acid will remain protonated, and its limited solubility in water is expected to persist. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given solvent. This protocol is based on the widely used shake-flask method.[8][9]

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be represented using the following diagram.

Conclusion

References

- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Spectral Data of 5-Oxo-5-(2-thienyl)valeric Acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 5-Oxo-5-(2-thienyl)pentanoic acid

-

Synonyms: 4-(2-Thenoyl)butyric acid, 5-(Thiophen-2-yl)-5-oxopentanoic acid

-

CAS Number: 22971-62-6

-

Molecular Formula: C₉H₁₀O₃S

-

Molecular Weight: 198.24 g/mol

-

SMILES: O=C(CCCC(=O)O)c1sccc1

Predicted Spectral Data

The following tables summarize the expected spectral data for 5-Oxo-5-(2-thienyl)valeric acid. These predictions are based on the analysis of its functional groups and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the valeric acid chain and the thienyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.8-8.0 | Doublet of doublets | 1H | Thienyl H5 |

| ~7.6-7.8 | Doublet of doublets | 1H | Thienyl H3 |

| ~7.1-7.3 | Triplet | 1H | Thienyl H4 |

| ~2.9-3.1 | Triplet | 2H | -CH₂-CO- (alpha to ketone) |

| ~2.4-2.6 | Triplet | 2H | -CH₂-COOH (alpha to acid) |

| ~1.9-2.1 | Quintet | 2H | -CH₂- (beta to both carbonyls) |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display signals for the nine carbon atoms in the molecule, with the carbonyl carbons appearing at the downfield end of the spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| ~190-200 | C=O (Ketone) |

| ~170-180 | C=O (Carboxylic Acid) |

| ~142-145 | Thienyl C2 |

| ~133-135 | Thienyl C5 |

| ~131-133 | Thienyl C3 |

| ~128-130 | Thienyl C4 |

| ~35-40 | -CH₂-CO- (alpha to ketone) |

| ~30-35 | -CH₂-COOH (alpha to acid) |

| ~20-25 | -CH₂- (beta to both carbonyls) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and ketone functional groups, as well as the aromatic thienyl ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1665 | Strong | C=O stretch (Aryl ketone) |

| ~1520, ~1410 | Medium | C=C stretch (Thienyl ring) |

| ~3100 | Medium | C-H stretch (Thienyl ring) |

| 2850-2950 | Medium | C-H stretch (Aliphatic) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 198 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | High | [C₄H₃SCO]⁺ (Thenoyl cation) |

| 83 | Moderate | [C₄H₃S]⁺ (Thienyl cation) |

| Various | Low to Moderate | Fragments from the aliphatic chain |

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectral data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Add a small amount of TMS to the NMR tube as an internal standard (0 ppm).

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the chemical shifts to the TMS peak.

-

For ¹³C NMR, use a higher concentration of the sample and acquire the spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Process the ¹³C NMR spectrum similarly to the ¹H spectrum.

FTIR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (solid powder)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Method: Electron Ionization (EI)

Materials:

-

This compound (a small, pure sample)

-

Mass spectrometer with an EI source

-

Direct insertion probe or GC inlet

Procedure:

-

Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe is typically used.

-

Heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are bombarded with a beam of electrons (typically at 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for spectral analysis.

The Discovery and Enduring Legacy of Thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, holds a significant place in the history of organic chemistry and continues to be a privileged scaffold in modern drug discovery and materials science. Its discovery in 1882 by Victor Meyer was a landmark event that not only introduced a new class of compounds but also reshaped the understanding of aromaticity. This technical guide provides an in-depth exploration of the discovery and historical background of thiophene and its derivatives, complete with detailed experimental protocols from seminal syntheses, quantitative data, and visualizations of key chemical pathways.

The Serendipitous Discovery of Thiophene

The story of thiophene's discovery is a classic example of serendipity in scientific investigation. For a long time, the "indophenin test," a reaction of crude benzene with isatin and concentrated sulfuric acid to produce a vibrant blue dye, was believed to be a characteristic reaction of benzene itself.[1]

In 1882, the German chemist Victor Meyer, while preparing for a lecture, intended to demonstrate this well-known reaction.[1] To his surprise, the demonstration failed. The reason, he astutely deduced, was that he was using a purer form of benzene, which had been synthesized from the decarboxylation of benzoic acid.[2] In contrast, the benzene that gave the positive indophenin test was derived from coal tar. This critical observation led Meyer to hypothesize that an impurity in coal tar benzene was responsible for the color reaction. Through a series of meticulous experiments, he successfully isolated this sulfur-containing compound and named it "thiophene."[1]

The logical workflow of Victor Meyer's discovery can be visualized as follows:

Historical Background and Key Developments

The discovery of thiophene opened up a new field of heterocyclic chemistry. The period immediately following its discovery is often referred to as the "Victor Meyer period" (1883-1888), during which the fundamental chemistry of thiophene was extensively explored.[3] This was later followed by the "Steinkopf period" (1918-1941), which saw further advancements in the synthesis and understanding of thiophene derivatives.[3]

A timeline of the key historical developments in the early history of thiophene is presented below:

Data Presentation: Physical Properties

Thiophene exhibits physical properties that are remarkably similar to those of benzene, which explains their co-occurrence in coal tar and the initial difficulty in their separation. A comparison of the key physical properties of thiophene and benzene is summarized in the table below.

| Property | Thiophene | Benzene |

| Molecular Formula | C₄H₄S | C₆H₆ |

| Molar Mass ( g/mol ) | 84.14 | 78.11 |

| Boiling Point (°C) | 84 | 80.1 |

| Melting Point (°C) | -38 | 5.5 |

| Density (g/mL at 20°C) | 1.065 | 0.876 |

| Refractive Index (n_D at 20°C) | 1.529 | 1.501 |

| Dipole Moment (D) | 0.55 | 0 |

Experimental Protocols

This section provides detailed methodologies for key historical experiments related to the discovery and synthesis of thiophene.

The Indophenin Test

This qualitative test was central to the discovery of thiophene and is still used for its detection.

Objective: To detect the presence of thiophene.

Materials:

-

Sample to be tested (e.g., crude benzene)

-

Isatin

-

Concentrated sulfuric acid

-

Test tube

Procedure:

-

Place a small amount of the sample to be tested in a test tube.

-

Add a few crystals of isatin.

-

Carefully add a few drops of concentrated sulfuric acid.

-

Gently agitate the mixture.

-

Observation: The formation of a blue or green color indicates the presence of thiophene.[4]

The reaction involves the electrophilic substitution of isatin onto the electron-rich thiophene ring, followed by condensation to form the colored indophenin dye.[4]

Victor Meyer's Isolation of Thiophene from Coal Tar (Conceptual Reconstruction)

Objective: To isolate thiophene from crude benzene.

Materials:

-

Crude benzene (from coal tar)

-

Concentrated sulfuric acid

-

Sodium carbonate or other suitable base

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Sulfonation: In a separatory funnel, vigorously shake the crude benzene with concentrated sulfuric acid. Thiophene reacts to form the water-soluble thiophenesulfonic acid, while benzene remains largely unreacted.[5]

-

Separation: Allow the layers to separate. The lower acidic layer contains the thiophenesulfonic acid. Drain this layer.

-

Neutralization: Carefully neutralize the acidic layer with a solution of sodium carbonate.

-

Hydrolysis and Distillation: The resulting salt of thiophenesulfonic acid is then subjected to hydrolysis, typically by steam distillation, to regenerate the thiophene.

-

Purification: The collected thiophene can be further purified by fractional distillation.

Victor Meyer's First Synthesis of Thiophene

In the same year as its discovery, Meyer reported the first synthesis of thiophene, confirming its elemental composition.[1][4]

Objective: To synthesize thiophene from acetylene and sulfur.

Materials:

-

Acetylene gas

-

Elemental sulfur

-

Heated tube (e.g., a porcelain tube in a furnace)

Procedure:

-

Pass a stream of acetylene gas through a heated tube containing molten sulfur.

-

The reaction produces a mixture of products, including thiophene.

-

The thiophene is then condensed and collected from the effluent gas stream.

-

Further purification is achieved through distillation.

Paal-Knorr Thiophene Synthesis

First reported for furans in 1884 and subsequently adapted for thiophenes, the Paal-Knorr synthesis remains a fundamental method for constructing the thiophene ring.[6][7]

Objective: To synthesize a substituted thiophene from a 1,4-dicarbonyl compound.

Materials:

-

A 1,4-dicarbonyl compound (e.g., acetonylacetone)

-

A sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][6]

-

An inert solvent (e.g., toluene)

-

Heating apparatus with a reflux condenser

-

Separation and purification equipment (e.g., separatory funnel, chromatography column)

Procedure:

-

Dissolve the 1,4-dicarbonyl compound in an inert solvent in a round-bottom flask.

-

Add the sulfurizing agent to the solution.

-

Heat the mixture to reflux for a specified period, monitoring the reaction by a suitable method (e.g., thin-layer chromatography).

-

After the reaction is complete, cool the mixture and perform an appropriate workup, which may include washing with water and/or a basic solution to remove unreacted reagents and byproducts.

-

The crude product is then purified, typically by distillation or column chromatography.

The mechanism of the Paal-Knorr thiophene synthesis is believed to involve the conversion of the dicarbonyl compound to a thioketone intermediate, followed by intramolecular cyclization and dehydration.[8]

Conclusion

The discovery of thiophene by Victor Meyer was a pivotal moment in the history of organic chemistry. It not only unveiled a new and important class of heterocyclic compounds but also highlighted the importance of purity in chemical reagents and the role of careful observation in scientific discovery. The early synthetic methods, such as those developed by Meyer and adapted by Paal and Knorr, laid the foundation for the rich and diverse chemistry of thiophene and its derivatives that continues to be explored and exploited in various scientific and industrial fields today, most notably in the development of novel pharmaceuticals and advanced materials.

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. 3-Methoxythiophene-Based Indophenine Reaction Generating an Isomeric Dynamic Equilibrium System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.pageplace.de [api.pageplace.de]

- 6. Thiophene synthesis [organic-chemistry.org]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal-Knorr-Synthese – Wikipedia [de.wikipedia.org]

Unlocking the Therapeutic Potential: A Technical Guide to the Research Applications of 5-Oxo-5-(2-thienyl)valeric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene moiety is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. 5-Oxo-5-(2-thienyl)valeric acid represents a versatile scaffold for the synthesis of a diverse array of heterocyclic derivatives with significant therapeutic potential. This technical guide explores the prospective research applications of these derivatives, focusing on their design, synthesis, and evaluation in the key areas of oncology, infectious diseases, and enzyme inhibition. By leveraging established synthetic methodologies, particularly the cyclization of the γ-keto acid core into pyridazinone and other heterocyclic systems, novel compounds with promising biological activities can be developed. This document provides detailed experimental protocols, summarizes potential quantitative efficacy data from analogous compounds, and visualizes synthetic and signaling pathways to guide researchers in harnessing the full potential of this chemical scaffold.

Introduction: The Promise of the Thiophene Scaffold

The thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties with the added potential for hydrogen bonding through its sulfur atom. This has made it a privileged structure in drug discovery, contributing to a wide range of biological activities. This compound, with its reactive γ-keto acid functionality, serves as an ideal starting material for the synthesis of various heterocyclic derivatives. The inherent reactivity of the ketone and carboxylic acid groups allows for cyclization reactions to form six-membered rings like pyridazinones, which are known to possess a broad spectrum of pharmacological properties including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] This guide will focus on the potential of this compound as a precursor to novel therapeutic agents.

Synthetic Pathways: From Core Scaffold to Bioactive Derivatives

The primary synthetic route for generating bioactive derivatives from this compound involves its cyclocondensation with hydrazine hydrate or its derivatives to form a 4,5-dihydropyridazin-3(2H)-one ring. This core can be further modified to introduce various substituents, enhancing its biological activity and tuning its pharmacokinetic properties.

General Synthesis of 6-(2-thienyl)-4,5-dihydropyridazin-3(2H)-one

The foundational reaction involves the cyclization of the γ-keto acid with hydrazine.[3][4]

Experimental Protocol: Synthesis of 6-(2-thienyl)-4,5-dihydropyridazin-3(2H)-one

Materials:

-

This compound

-

Hydrazine hydrate (80%)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

-

Reflux apparatus

-

Magnetic stirrer with heating

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-(2-thienyl)-4,5-dihydropyridazin-3(2H)-one.

Potential Research Applications and Mechanisms of Action

Derivatives of the 6-(2-thienyl)-4,5-dihydropyridazin-3(2H)-one scaffold have shown significant promise in several therapeutic areas. The following sections outline potential research applications based on the activities of analogous compounds.

Anticancer Activity

Pyridazinone derivatives are known to exhibit potent cytotoxic effects against various cancer cell lines.[5][6][7] The proposed mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.

Many cytotoxic agents exert their effects by triggering programmed cell death, or apoptosis. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Pyridazinone derivatives have been shown to induce apoptosis by affecting the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and subsequent cell death.

The following table summarizes the cytotoxic activity of various pyridazinone derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of novel this compound derivatives.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyridazin-3(2H)-one derivatives | Panc-1 (Pancreatic) | 2.9 | [5] |

| Pyridazin-3(2H)-one derivatives | Paca-2 (Pancreatic) | 2.2 | [5] |

| N-aryl-4-oxo-1,4-dihydro-pyridazine | P815 (Mastocytoma) | 0.40 (µg/mL) | [6] |

| Hexahydrothienocycloheptapyridazinones | Non-small cell lung cancer | - | [8] |

| Chlorinated Pyridazin-3-(2H)-ones | MAC 16 (Colon) | - | [7] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiophene-containing compounds have a long history of use as antimicrobials. Pyridazinone derivatives incorporating a thiophene ring are promising candidates for novel antibacterial and antifungal drugs.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive (microbes in broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

The following table presents the antimicrobial activity of thiophene-containing pyridazinone and related heterocyclic derivatives.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridopyrimidinones with thiophene | S. aureus | - | |

| Pyridopyrimidinones with thiophene | E. coli | - | |

| Pyridazinone derivatives | Various bacteria & fungi | - | [1] |

Enzyme Inhibition

Enzyme inhibition is a key mechanism for many therapeutic agents. Pyridazinone derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target for the treatment of neurodegenerative diseases and depression.[9]

References

- 1. sarpublication.com [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. iglobaljournal.com [iglobaljournal.com]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarena.com [scholarena.com]

- 8. Synthesis and cytotoxicity of novel hexahydrothienocycloheptapyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 5-Oxo-5-(2-thienyl)valeric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 5-Oxo-5-(2-thienyl)valeric acid (CAS No. 22971-62-6), a chemical intermediate used in various research and development applications. The following sections detail hazard classifications, protective measures, emergency procedures, and recommended laboratory protocols to ensure the safe use of this compound.

Chemical Identification and Properties

This compound is a solid, cream-colored compound.[1] It is important to be aware of its physical and chemical properties to handle it safely.

| Property | Value | Source |

| CAS Number | 22971-62-6 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₃S | [1][2] |

| Molecular Weight | 198.24 g/mol | [1][2] |

| Appearance | Cream Solid | [1] |

| Melting Point | 94-97°C | [3] |

| Boiling Point | 407.8 ± 25.0 °C (Predicted) | [3] |

| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity | ≥97% | [2] |

| Storage Temperature | 2-8°C (Protect from light) | [3] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary hazards are irritation to the skin, eyes, and respiratory system.[1] It is also noted to be air-sensitive.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 - Causes serious eye irritation.[1] |

| Specific target organ toxicity — Single exposure | Category 3 | H335 - May cause respiratory irritation.[1] |

Signal Word: Warning [1]

Precautionary Statements (Prevention):

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

P264: Wash face, hands, and any exposed skin thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Precautionary Statements (Response):

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[1]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

Toxicological Information

Detailed toxicological studies for this compound are not widely available. The known health effects are based on its GHS classification:

-

Skin Contact: Causes skin irritation.[1]

-

Eye Contact: Causes serious eye irritation.[1]

-

Inhalation: May cause respiratory irritation.[1]

-

Ingestion: No specific data is available, but ingestion should be avoided. If ingestion occurs, clean the mouth with water and drink plenty of water afterward.[1]

No known or suspected endocrine disruptors have been identified in this product.[1]

Recommended Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this chemical. The following workflows and procedures are based on established best practices for hazardous solids.

Safe Handling Workflow

The following diagram outlines the necessary steps for safely handling the compound from receipt to disposal.

Caption: Workflow for safe laboratory handling of the compound.

General Laboratory Handling Protocol

This protocol provides a detailed methodology for handling this compound.

-

Preparation and Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use a proper glove removal technique to avoid skin contact.

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1]

-

-

Handling Procedure:

-

Avoid the formation of dust and aerosols.[1]

-

Avoid breathing in dust.[1] If there is a risk of inhalation, a dust mask or respirator may be necessary.

-

Since the material is air-sensitive, consider handling it under an inert atmosphere (e.g., nitrogen or argon) for prolonged procedures or storage.[1]

-

Weigh the necessary amount of the solid in the fume hood.

-

Keep the container tightly closed when not in use.[1]

-

-

Storage:

-

Spill and Disposal:

-

Spill: In case of a spill, avoid creating dust. Moisten the solid with a suitable inert liquid, then sweep up the material and place it in a suitable container for disposal.[4] Ensure adequate ventilation.

-

Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.

-

First-Aid and Emergency Response

Immediate action is crucial in case of accidental exposure. The following workflow details the appropriate first-aid measures.[1]

Caption: Emergency first-aid response workflow for exposure.

Detailed First-Aid Measures: [1]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

-

Inhalation: Remove to fresh air. If the person is not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

Signaling Pathways and Biological Activity

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. This compound | #4115c | Rieke Metals Products & Services [riekemetals.com]

- 3. This compound CAS#: 22971-62-6 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: Material Safety Data Sheet for 5-Oxo-5-(2-thienyl)valeric acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of 5-Oxo-5-(2-thienyl)valeric acid. The information is intended to support laboratory research and drug development activities by providing essential data and procedural guidance.

Chemical Identification and Physical Properties

This compound is a solid organic compound. The available data on its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 22971-62-6 | [1] |

| Molecular Formula | C₉H₁₀O₃S | [1] |

| Molecular Weight | 198.24 g/mol | [2] |

| Appearance | Cream Solid | [3] |

| Melting Point | 94-97 °C | |

| Boiling Point | 407.8±25.0 °C (Predicted) | |

| SMILES | C1=CSC(=C1)C(=O)CCCC(=O)O | [1] |

Hazard Identification and GHS Classification

Based on available safety data sheets, this compound is classified as an irritant.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 - Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 - Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335 - May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash face, hands and any exposed skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Toxicological Information

Specific toxicological data for this compound is limited. However, studies on thiophene derivatives suggest that their metabolism can lead to the formation of reactive intermediates. The toxicity is highly dependent on the specific molecular structure.

Experimental Protocols

Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Spill Response

Small Spills:

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place the absorbed material into a suitable, labeled container for chemical waste.

-

Clean the spill area with soap and water.

Large Spills:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Contain the spill to prevent further spread.

-

Follow institutional procedures for large chemical spills and contact the appropriate environmental health and safety personnel.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in regular trash.

-

Waste should be collected in a designated, labeled hazardous waste container.

Visualized Workflows

The following diagrams illustrate standard laboratory procedures for handling and responding to incidents involving this compound.

References

Methodological & Application

Synthesis of 5-Oxo-5-(2-thienyl)valeric Acid: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of 5-Oxo-5-(2-thienyl)valeric acid, a valuable intermediate in the development of various pharmaceutical compounds. The described method is based on the Friedel-Crafts acylation of thiophene with glutaric anhydride, a robust and well-established reaction for the formation of carbon-carbon bonds on aromatic rings.

Introduction

This compound, also known as 4-(2-thenoyl)butyric acid, serves as a key building block in medicinal chemistry. Its structure, featuring a thiophene ring linked to a keto-acid moiety, is a common scaffold in the design of biologically active molecules. This protocol details a reliable method for its preparation from readily available starting materials, thiophene and glutaric anhydride, via a Friedel-Crafts acylation reaction catalyzed by aluminum chloride.

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[1][2] In the case of thiophene, the substitution preferentially occurs at the 2-position due to the higher stability of the cationic intermediate formed during the reaction.[3]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

References

Application Notes and Protocols for the Synthesis of 5-Oxo-5-(2-thienyl)valeric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Oxo-5-(2-thienyl)valeric acid, also known as 4-(2-thenoyl)butyric acid, is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its synthesis is most commonly achieved through the Friedel-Crafts acylation of thiophene with glutaric anhydride. This reaction is a classic example of electrophilic aromatic substitution, where the acylium ion generated from glutaric anhydride and a Lewis acid catalyst attacks the electron-rich thiophene ring. Due to the electronic properties of the sulfur atom in the thiophene ring, the acylation occurs with high regioselectivity at the 2-position.[1][2] This document provides a detailed experimental protocol for this synthesis, along with relevant data and a workflow diagram.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Data Presentation

| Parameter | Value | Reference/Notes |

| Reactants | ||

| Thiophene | 1.0 equivalent | Starting aromatic heterocycle. |

| Glutaric Anhydride | 1.0 - 1.1 equivalents | Acylating agent. |

| Aluminum Chloride (AlCl₃) | 2.0 - 2.2 equivalents | Lewis acid catalyst. An excess is required as it complexes with both the carbonyl oxygen of the anhydride and the final ketone product. |

| Solvent | ||

| Nitrobenzene or Dichloromethane | ~5-10 mL per gram of glutaric anhydride | A polar, aprotic solvent is typically used. Nitrobenzene can be used, but due to its toxicity, dichloromethane is a common alternative. The reaction should be performed under anhydrous conditions as aluminum chloride is highly moisture-sensitive. |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | The initial addition of reagents is typically carried out at 0 °C to control the exothermic reaction. The reaction is then often allowed to warm to room temperature. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Work-up and Purification | ||

| Quenching | Ice and concentrated HCl | To decompose the aluminum chloride complex and separate the catalyst from the product. |

| Extraction | Dichloromethane or Ethyl Acetate | To isolate the organic product from the aqueous layer. |

| Washing | Saturated Sodium Bicarbonate Solution | To extract the carboxylic acid product into the aqueous layer as its sodium salt, separating it from neutral byproducts. The aqueous layer is then acidified to precipitate the product. This is a key purification step for isolating the acidic product. |

| Drying | Anhydrous Sodium Sulfate or Magnesium Sulfate | To remove residual water from the organic extracts before solvent evaporation. |

| Purification | Recrystallization (e.g., from water or toluene) | To obtain the final product in high purity. |

| Expected Yield | 60-80% | Yields can vary depending on the specific reaction conditions and purity of reagents. |

Experimental Protocol

Materials:

-

Thiophene

-

Glutaric Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents).

-

Add anhydrous dichloromethane (50 mL) to the flask and cool the suspension to 0 °C in an ice bath with stirring.

-

-

Reagent Addition:

-

In a separate flask, dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane (30 mL).

-

Transfer this solution to the dropping funnel.

-

Add the glutaric anhydride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, dissolve thiophene (1.0 equivalent) in anhydrous dichloromethane (20 mL) and add this solution dropwise to the reaction mixture over 30 minutes, again keeping the temperature at 0 °C.

-

-

Reaction:

-

After the addition of thiophene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (30 mL) with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and extract the product with a saturated sodium bicarbonate solution (3 x 50 mL). The carboxylic acid product will move into the aqueous basic layer as its sodium salt.

-

-

Isolation and Purification:

-

Cool the combined aqueous bicarbonate extracts in an ice bath.

-

Slowly and carefully acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Collect the precipitate by vacuum filtration and wash the solid with cold water.

-

Dry the crude product in a desiccator or a vacuum oven.

-

For further purification, recrystallize the crude product from a suitable solvent such as water or a mixture of toluene and hexanes.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

-

Mandatory Visualization

Caption: Workflow diagram for the synthesis of this compound.

References

Application Notes and Protocols: 5-Oxo-5-(2-thienyl)valeric Acid in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Oxo-5-(2-thienyl)valeric acid, also known as 4-(2-thenoyl)butyric acid, is a versatile bifunctional molecule containing both a ketone and a carboxylic acid. While not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial chemical intermediate and building block in the synthesis of various heterocyclic compounds with significant medicinal potential[1][2]. The presence of the thiophene ring, a well-known pharmacophore in numerous FDA-approved drugs, makes this acid an attractive starting material for drug discovery programs[3][4][5]. Its primary application lies in the construction of pyridazinone scaffolds, which are associated with a range of biological activities, most notably in the cardiovascular domain[6][7].

Application 1: Synthesis of Pyridazinone-Based Cardiovascular Agents

The most prominent application of this compound in medicinal chemistry is its use as a precursor for the synthesis of 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one. This is achieved through a straightforward cyclocondensation reaction with hydrazine hydrate. The resulting dihydropyridazinone core is a privileged structure in cardiovascular drug discovery, with numerous derivatives reported to exhibit potent cardiotonic (positive inotropic), antihypertensive, and vasodilatory effects[6][7][8].

The mechanism of action for many cardiotonic pyridazinone derivatives involves the inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in enhanced cardiac contractility and vasodilation.

Biological Activity of Related Pyridazinone Derivatives

| Compound Class | Biological Activity | Key Findings | Reference Compound |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | Cardiotonic | Increased force of contraction in isolated heart preparations. Some derivatives showed higher efficacy than digoxin. | Levosimendan, Digoxin[5][8] |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | Antihypertensive | Demonstrated significant reduction in mean arterial blood pressure in rat models. | Hydralazine, Propranolol[6][9] |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | Vasodilatory | Caused relaxation of pre-contracted aortic rings, indicating direct action on vascular smooth muscle. | Hydralazine[6] |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | Platelet Aggregation Inhibition | Some derivatives showed complete inhibition of platelet aggregation. | N/A[8] |

Synthetic Workflow

The synthesis of 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one from this compound is a high-yielding, one-step process. The workflow is straightforward and amenable to scale-up for library synthesis or lead optimization.